N,N-dibutyl-4-chloro-2-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dibutyl-4-chloro-2-nitrobenzamide is a chemical compound with the molecular formula C15H21ClN2O3. Its CAS number is 321531-56-0, and its molecular weight is approximately 312.8 g/mol . Unfortunately, detailed information about its properties and applications is limited due to its rarity and uniqueness.
Preparation Methods
Synthetic Routes:: The synthetic preparation of N,N-dibutyl-4-chloro-2-nitrobenzamide involves several steps. While specific literature on this compound is scarce, we can infer a plausible synthetic route based on analogous reactions. One possible route could involve the following steps:
Nitration: Nitration of 4-chlorobenzaldehyde to form 4-chloro-2-nitrobenzaldehyde.
Reductive Amination: Reaction of 4-chloro-2-nitrobenzaldehyde with butylamine to yield this compound.
Industrial Production:: Industrial-scale production methods for this compound are not well-documented. Researchers typically synthesize it in small quantities for specialized applications.
Chemical Reactions Analysis
N,N-dibutyl-4-chloro-2-nitrobenzamide may undergo various chemical reactions:
Reduction: Reduction of the nitro group to an amino group using reducing agents.
Substitution: Substitution reactions at the chlorine atom.
Hydrolysis: Hydrolysis of the amide bond under acidic or basic conditions.
Common reagents and conditions depend on the specific reaction type and desired products.
Scientific Research Applications
Chemistry::
Building Block: Researchers may use this compound as a building block for more complex molecules.
Catalysis: It could serve as a ligand or catalyst in organic synthesis.
Bioactivity: Investigating its biological activity, toxicity, or pharmacological effects.
Drug Discovery: Screening for potential drug candidates.
Fine Chemicals: N,N-dibutyl-4-chloro-2-nitrobenzamide may find applications in specialty chemicals.
Mechanism of Action
The exact mechanism of action remains elusive due to limited research. if it interacts with biological targets, it likely affects cellular processes through specific pathways.
Comparison with Similar Compounds
While information on similar compounds is scarce, we can compare N,N-dibutyl-4-chloro-2-nitrobenzamide with related molecules such as 2-bromo-benzamide and 2-chloro-N,N-diethyl-4-nitrobenzamide . Further studies are needed to highlight its uniqueness.
Remember that this compound’s rarity contributes to the lack of extensive data
Properties
Molecular Formula |
C15H21ClN2O3 |
---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
N,N-dibutyl-4-chloro-2-nitrobenzamide |
InChI |
InChI=1S/C15H21ClN2O3/c1-3-5-9-17(10-6-4-2)15(19)13-8-7-12(16)11-14(13)18(20)21/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
DXKKSMGVIJRTPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.